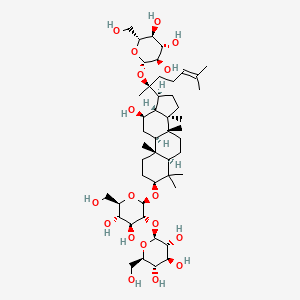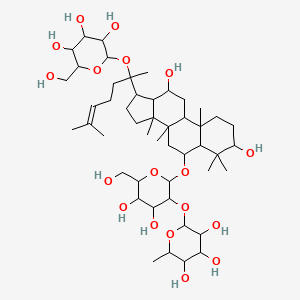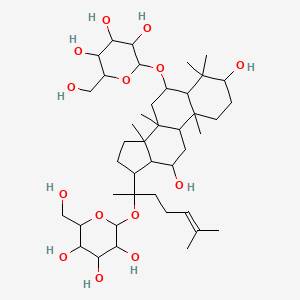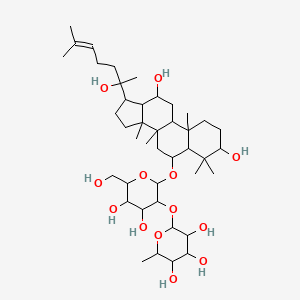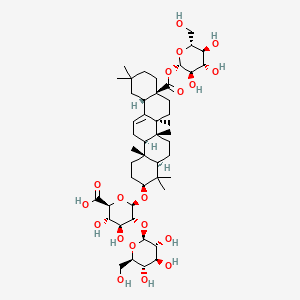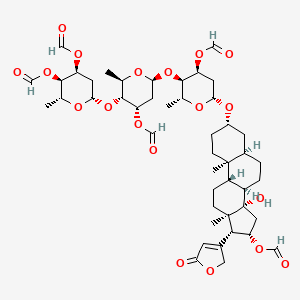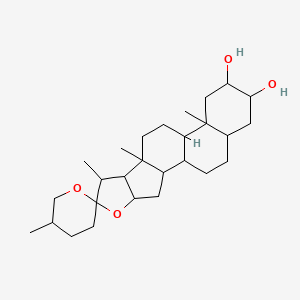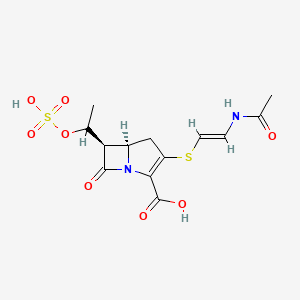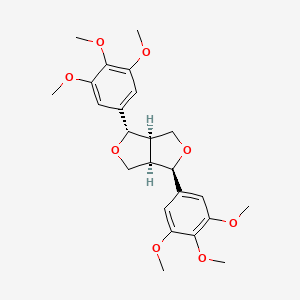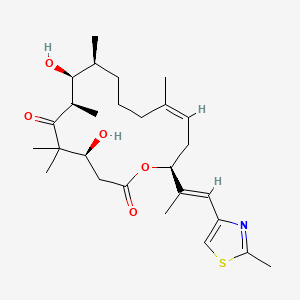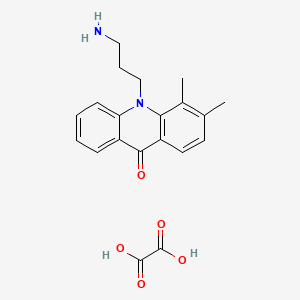
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Overview
Description
ER 27319 maleate is a selective inhibitor of Syk kinaseThis compound is primarily used in scientific research to inhibit the tyrosine phosphorylation of Syk kinase, which plays a crucial role in various cellular processes, including immune response .
Mechanism of Action
Target of Action
ER 27319 Maleate is a selective inhibitor of Syk kinase . Syk kinase plays a crucial role in the immune response, particularly in the signaling pathways of immune cells.
Mode of Action
ER 27319 Maleate interacts with its target, Syk kinase, by inhibiting the tyrosine phosphorylation of Syk . This inhibition is initiated by the engagement of Fc ε RI in rat and human mast cells .
Biochemical Pathways
The primary biochemical pathway affected by ER 27319 Maleate is the Syk kinase signaling pathway. By inhibiting the tyrosine phosphorylation of Syk, ER 27319 Maleate disrupts the normal functioning of this pathway .
Biochemical Analysis
Biochemical Properties
ER 27319 Maleate plays a significant role in biochemical reactions, particularly as a selective inhibitor of Syk kinase . It interacts with enzymes and proteins, specifically Syk kinase, and inhibits tyrosine phosphorylation . This interaction is crucial in the regulation of various biochemical processes.
Cellular Effects
ER 27319 Maleate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting tyrosine phosphorylation of Syk, which is initiated by the engagement of Fc ε RI in rat and human mast cells . This results in the abrogation of degranulation, TNF- α production, and other related signaling events .
Molecular Mechanism
The molecular mechanism of ER 27319 Maleate involves its selective inhibition of Syk kinase . It exerts its effects at the molecular level by inhibiting tyrosine phosphorylation of Syk, which is initiated by the engagement of Fc ε RI in rat and human mast cells .
Temporal Effects in Laboratory Settings
It is known that it inhibits tyrosine phosphorylation of Syk, resulting in the abrogation of degranulation, TNF- α production, and other related signaling events .
Metabolic Pathways
ER 27319 Maleate is involved in metabolic pathways through its interaction with Syk kinase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ER 27319 maleate involves the preparation of 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone, which is then reacted with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of ER 27319 maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥99% (HPLC). The production is carried out under strict quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
ER 27319 maleate primarily undergoes substitution reactions due to the presence of functional groups such as the amino and acridone moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of ER 27319 maleate .
Scientific Research Applications
ER 27319 maleate has a wide range of applications in scientific research:
Chemistry: Used as a selective inhibitor in studies involving kinase activity and signal transduction pathways.
Biology: Employed in research on immune response, particularly in the inhibition of mast cell degranulation and cytokine production.
Medicine: Investigated for its potential therapeutic applications in allergic diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
ER 27319 maleate is unique in its high selectivity for Syk kinase. Similar compounds include:
R406: Another selective Syk kinase inhibitor, but with different chemical structure and potency.
Fostamatinib: A prodrug that is metabolized into R406, used in the treatment of chronic immune thrombocytopenia.
Piceatannol: A natural compound that also inhibits Syk kinase but with lower selectivity compared to ER 27319 maleate
ER 27319 maleate stands out due to its high purity, selectivity, and effectiveness in inhibiting Syk kinase, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQPGFRFBVJKH-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


